2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Catalog No.
S13478777
CAS No.
M.F
C23H23NO4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyc...

Product Name

2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

IUPAC Name

(3S,3aS,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26)/t14-,15-,21-/m0/s1

InChI Key

FRLLHKLZUAQUKC-GXZWQRSESA-N

Canonical SMILES

C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1C[C@H]2CN([C@@H]([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The compound 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic molecule characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an octahydrocyclopentapyrrole moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The chemical behavior of this compound can be explored through various reactions typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to produce amides, a reaction that is central to peptide synthesis.
  • Reduction Reactions: The carbonyl groups in the structure may undergo reduction to alcohols or other functional groups under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds similar to 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain structural analogs have been investigated for their potential in cancer therapy, particularly in targeting specific cancer cell lines.
  • Neuroprotective Effects: Research indicates that similar compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Octahydrocyclopentapyrrole Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorenylmethoxycarbonyl Group: This step involves protecting the amine functionality using the fluorenylmethoxycarbonyl group, often through coupling reactions.
  • Final Carboxylic Acid Formation: The final step usually involves oxidation or hydrolysis to ensure the presence of the carboxylic acid group.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The applications of this compound extend across several domains:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Chemical Biology: Its unique structure makes it a valuable tool for studying protein interactions and enzyme mechanisms.
  • Material Science: Variants of this compound could be explored for use in creating novel materials with specific properties.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies may include:

  • Molecular Docking Simulations: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and mechanism of action against specific cell lines or microbial strains.

Such studies provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, highlighting its unique features:

Compound NameCAS NumberKey Features
(S)-2-(4-(tert-butoxy)-4-oxobutanoic acid672964-90-8Contains a tert-butoxy group; studied for anticancer properties
(R)-2-(4-(1H-tetrazol-5-yl)butanoic acid954147-35-4Incorporates a tetrazole ring; known for antimicrobial activity
(S)-2-(4-methoxybutanoic acid150114-97-9Features a methoxy group; used in peptide synthesis

The uniqueness of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid lies in its specific combination of structural elements, which may confer distinct biological activities compared to these similar compounds.

This detailed overview encapsulates the essential aspects of this intriguing compound, emphasizing its significance in both research and practical applications. Further studies are warranted to fully explore its potential across various scientific fields.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

377.16270821 g/mol

Monoisotopic Mass

377.16270821 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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